

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using YEATS4 Binder-1

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Compound of Interest

Compound Name: YEATS4 binder-1

Cat. No.: B15139767

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Introduction

YEATS4 (YEATS domain-containing protein 4), also known as GAS41 (Glioma-Amplified Sequence 41), is a critical epigenetic reader protein that recognizes acetylated and other acylated lysine residues on histone tails.[1] This recognition is a key event in the regulation of gene expression, DNA repair, and cell cycle control.[2][3] Dysregulation of YEATS4 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][4][5] These application notes provide a comprehensive overview and a detailed protocol for utilizing **YEATS4 Binder-1**, a selective small-molecule binder of YEATS4, in chromatin immunoprecipitation (ChIP) experiments to investigate its genomic localization and target genes.

YEATS4 Function and Signaling Pathways

YEATS4 is a component of several chromatin-modifying complexes, including the TIP60/TRRAP and SRCAP complexes.[2] Through its conserved YEATS domain, it preferentially binds to acetylated histone H3, particularly at lysines 14 and 27 (H3K14ac and H3K27ac).[6][7] This interaction facilitates the recruitment of chromatin remodeling machinery to specific genomic loci, leading to changes in chromatin structure and gene transcription.

YEATS4 is involved in several key signaling pathways critical for cellular homeostasis and implicated in disease:

- **p53 Pathway:** YEATS4 can negatively regulate the p53 tumor suppressor pathway. It has been shown to interact with MDM2, an E3 ubiquitin ligase, enhancing the degradation of p53. Downregulation of YEATS4 can lead to p53 stabilization and the induction of apoptosis and senescence.[\[6\]](#)
- **Wnt/ β -catenin Pathway:** In some cancers, overexpression of YEATS4 activates the Wnt/ β -catenin signaling pathway, promoting cell proliferation and invasion.[\[2\]](#)
- **NOTCH Pathway:** YEATS4 can regulate the NOTCH signaling pathway, which is crucial for cell fate determination, by influencing the expression of NOTCH receptors and their downstream targets.[\[2\]](#)
- **MYC Pathway:** YEATS4 interacts with the oncogenic transcription factor MYC, playing a role in activating proliferative signaling.

Data Presentation

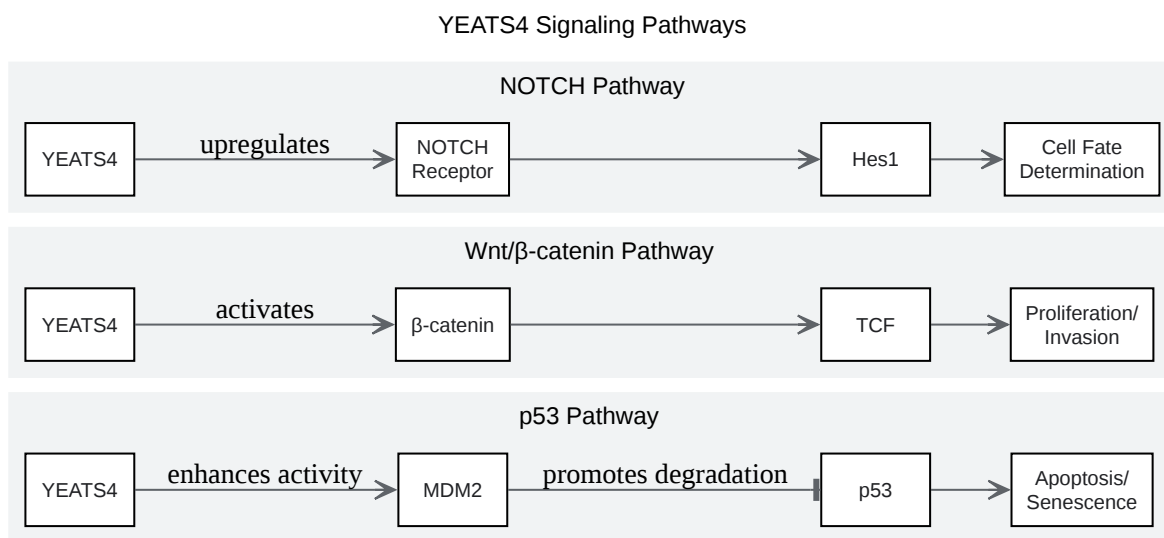
Table 1: YEATS4 Expression in Different Cancer Types

Cancer Type	YEATS4 Expression Level	Correlation with Prognosis	Reference
Non-Small Cell Lung Cancer	Amplified and overexpressed in ~20% of cases	Associated with poor prognosis	[4]
Breast Cancer	Highly expressed, especially in ER-positive cases	Correlated with larger tumor size, lymph node metastasis, and poor overall survival	[4]
Glioblastoma	Identified as an amplified sequence (GAS41)	Implicated in tumor progression	[8]
Pancreatic Cancer	Upregulated	Promotes tumorigenesis by activating β -catenin/TCF signaling	[4]

Table 2: Binding Affinity of YEATS4 YEATS Domain to Acetylated Histone Peptides

Histone Modification	Binding Affinity (Kd)	Method	Reference
H3K14ac	High	Isothermal Titration Calorimetry (ITC)	[6]
H3K27ac	High	Isothermal Titration Calorimetry (ITC)	[6]
H3K9ac	Weak/No Binding	Histone Peptide Pull-down	[7]
H3K18ac	Preferential Binding	X-ray Crystallography	

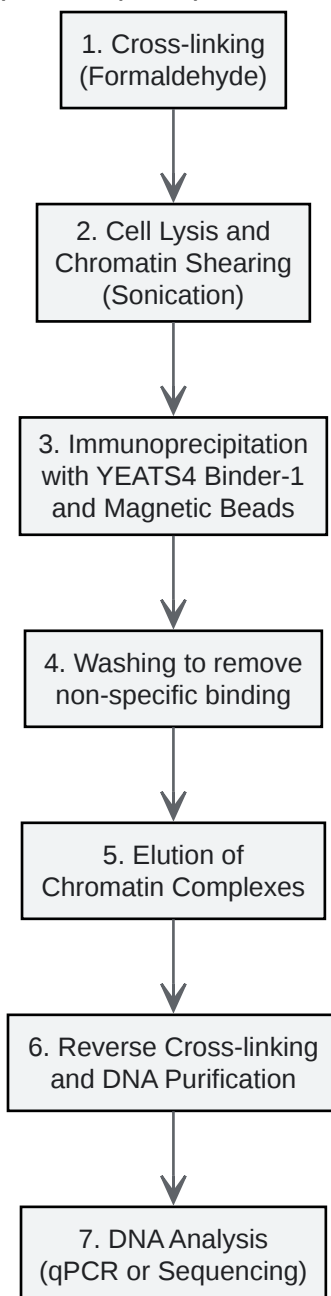
Mandatory Visualizations



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Caption: Overview of key signaling pathways modulated by YEATS4.

Chromatin Immunoprecipitation (ChIP) Workflow using YEATS4 Binder-1



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Caption: Experimental workflow for ChIP using **YEATS4 Binder-1**.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol using YEATS4 Binder-1

This protocol provides a generalized method for performing ChIP using a hypothetical small-molecule binder, "YEATS4 Binder-1," designed to specifically pull down YEATS4-bound chromatin. Note: This is a representative protocol. Optimization of binder concentration, incubation times, and washing conditions is crucial for optimal results with a specific small-molecule binder.

Materials:

- **YEATS4 Binder-1** (conjugated to a capture moiety like biotin, or used with a specific antibody that recognizes the binder)
- Cells of interest
- Formaldehyde (37%)
- Glycine (1.25 M)
- Phosphate Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., 5 mM HEPES, 85 mM KCl, 0.5% NP-40, pH 8.0)
- Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1)
- Dilution Buffer
- Wash Buffers (Low salt, High salt, LiCl)
- Elution Buffer
- Proteinase K
- RNase A
- Magnetic beads (e.g., Streptavidin-coated if using a biotinylated binder, or Protein A/G if using an antibody)

- Protease inhibitors

Procedure:

- Cross-linking:
 - Culture cells to 80-90% confluency.
 - Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.[\[2\]](#)[\[9\]](#)[\[10\]](#)
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[\[2\]](#)[\[10\]](#)
 - Wash cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
 - Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors and incubate on ice for 15 minutes.[\[9\]](#)
 - Centrifuge to pellet the nuclei and discard the supernatant.
 - Resuspend the nuclear pellet in Nuclear Lysis Buffer containing protease inhibitors.
 - Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical for each cell type and instrument.[\[2\]](#)[\[10\]](#)
 - Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Dilute the chromatin with Dilution Buffer.
 - Pre-clear the chromatin: Add magnetic beads and incubate for 1-2 hours at 4°C on a rotator to reduce non-specific binding.

- Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
- Add the optimized concentration of **YEATS4 Binder-1** to the pre-cleared chromatin. If using a non-conjugated binder, a subsequent incubation with a binder-specific antibody will be required.
- Incubate overnight at 4°C with rotation.
- Add pre-washed magnetic beads (e.g., streptavidin beads for a biotinylated binder) and incubate for 2-4 hours at 4°C to capture the binder-chromatin complexes.
- Washing:
 - Pellet the beads on a magnetic stand and discard the supernatant.
 - Perform a series of washes to remove non-specifically bound proteins and DNA. A typical wash series includes:
 - Low Salt Wash Buffer
 - High Salt Wash Buffer
 - LiCl Wash Buffer
 - TE Buffer
 - Each wash should be performed for 5-10 minutes at 4°C with rotation.
- Elution and Reverse Cross-linking:
 - Elute the chromatin complexes from the beads by resuspending in Elution Buffer and incubating at 65°C for 15-30 minutes with shaking.
 - Pellet the beads and collect the supernatant.
 - Reverse the formaldehyde cross-links by adding NaCl to the eluate and incubating at 65°C for at least 6 hours (or overnight).[8]
- DNA Purification:

- Treat the samples with RNase A and then Proteinase K to remove RNA and proteins, respectively.[9][11]
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Elute the purified DNA in an appropriate buffer (e.g., TE buffer or nuclease-free water).
- Downstream Analysis:
 - The purified DNA can be analyzed by:
 - qPCR: To quantify the enrichment of specific target gene promoters.
 - ChIP-seq: For genome-wide mapping of YEATS4 binding sites.

Conclusion

YEATS4 is a key epigenetic regulator with significant implications in cancer biology. The use of selective small-molecule binders like **YEATS4 Binder-1** in ChIP assays provides a powerful tool to dissect its genomic targets and downstream functional consequences. The provided protocols and information serve as a valuable resource for researchers aiming to investigate the role of YEATS4 in their specific areas of interest, from basic research to drug development. Successful application of these methods will contribute to a deeper understanding of YEATS4-mediated gene regulation and may pave the way for novel therapeutic strategies targeting this important epigenetic reader.

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